1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine
Overview
Description
1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of two bromo groups and two methoxy groups attached to a phenyl ring, with a methanamine group at the central carbon atom. Its unique structure makes it a valuable material for studies in various fields, ranging from medicine to materials science.
Preparation Methods
The synthesis of 1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4,5-dimethoxybenzaldehyde.
Reaction with Ammonia: The aldehyde is reacted with ammonia or an amine to form the corresponding imine.
Reduction: The imine is then reduced to form the methanamine derivative.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromo groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Scientific Research Applications
1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,1-Bis(2-bromo-4,5-dimethoxyphenyl)methanamine can be compared with other similar compounds, such as:
1,1-Bis(2-chloro-4,5-dimethoxyphenyl)methanamine: Similar structure but with chloro groups instead of bromo groups.
1,1-Bis(2-bromo-4,5-dimethoxyphenyl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromo groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
bis(2-bromo-4,5-dimethoxyphenyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br2NO4/c1-21-13-5-9(11(18)7-15(13)23-3)17(20)10-6-14(22-2)16(24-4)8-12(10)19/h5-8,17H,20H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLNJKPEENVWCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C2=CC(=C(C=C2Br)OC)OC)N)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.